1H-1,2,4-triazol-1-ylmethyl 2,4-dichlorobenzoate
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Overview
Description
2,4-dichlorobenzoic acid 1,2,4-triazol-1-ylmethyl ester is a benzoate ester.
Scientific Research Applications
Synthesis and Structural Characterization
1H-1,2,4-Triazol-1-ylmethyl 2,4-Dichlorobenzoate has been synthesized from 1H-1,2,4-triazol and its derivatives through various chemical reactions like condensation, chlorination, and esterification. The structural characterization of these compounds is often confirmed using techniques like IR, 1H NMR, and X-ray diffraction (Yan Shuang-hu, 2014).
Biological Activities and Applications
Derivatives of 1,2,4-triazole, including this compound, are known for their diverse biological activities. They have applications as pesticides and medicinal drugs, with functions ranging from anticonvulsant and analgesic to antitumor and antibacterial properties (O. A. Suhak, О. Panasenko, Ye. G. Knysh, 2018).
Electrochemical Applications
1H-1,2,4-Triazole derivatives have been reported as effective solvents for proton-conducting electrolytes, enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes. These compounds are stable under a wide potential range, making them suitable for electrochemical applications, particularly in fuel cell technology (Siwen Li et al., 2005).
Coordination Chemistry and Crystal Structure Analysis
The 1,2,4-triazole derivatives are utilized in coordination chemistry, forming various metal-organic frameworks (MOFs) with transition metals. These MOFs exhibit different structural configurations and are analyzed using single-crystal X-ray crystallography. The resulting structures have applications in fields like antibacterial activity and bactericidal properties against various bacterial strains (Zhihui Zhang et al., 2014).
Corrosion Inhibition
Some 1H-1,2,4-triazole derivatives have been explored as corrosion inhibitors, especially for protecting metals like steel in acidic environments. Their efficiency as corrosion inhibitors is influenced by the substituents in the inhibitor molecule and is evaluated using techniques like weight loss and electrochemical methods (F. Bentiss et al., 2007).
Synthesis of Novel Compounds
The 1H-1,2,4-triazole unit is a key component in the synthesis of various novel compounds with potential applications in medicinal and agricultural chemistry. The derivatives have been synthesized using different methods, including microwave-assisted synthesis, and are characterized by spectroscopic analyses (L. Tan, F. Lim, A. Dolzhenko, 2017).
properties
Molecular Formula |
C10H7Cl2N3O2 |
---|---|
Molecular Weight |
272.08g/mol |
IUPAC Name |
1,2,4-triazol-1-ylmethyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-1-2-8(9(12)3-7)10(16)17-6-15-5-13-4-14-15/h1-5H,6H2 |
InChI Key |
BNXNZYLIALZAMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCN2C=NC=N2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCN2C=NC=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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